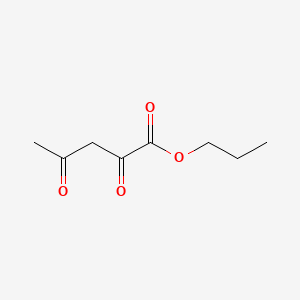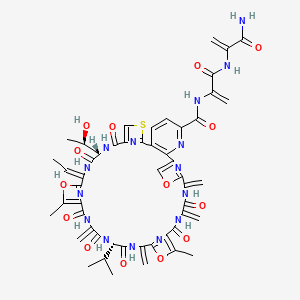
Berninamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berninamycin B is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria.
Métodos De Preparación
Berninamycin B is typically produced through the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species. This involves transferring the gene cluster into different terrestrial model Streptomyces hosts, such as Streptomyces lividans and Streptomyces coelicolor, which then produce this compound under specific conditions . The synthetic route involves complex enzymatic processes that lead to the formation of the cyclic peptide structure and the incorporation of the oxazole rings and pyridothiazolopyridinium chromophore .
Análisis De Reacciones Químicas
Berninamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include modified thiopeptide structures with altered antibacterial activity .
Aplicaciones Científicas De Investigación
Berninamycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the biosynthesis of thiopeptide antibiotics. In biology, it serves as a potent inhibitor of bacterial protein synthesis, making it valuable for studying bacterial ribosome function and antibiotic resistance mechanisms . In medicine, this compound is being investigated for its potential use in treating infections caused by Gram-positive bacteria, including antibiotic-resistant strains .
Mecanismo De Acción
Berninamycin B exerts its effects by binding to the complex of 23S ribosomal RNA with protein L11, thereby inhibiting bacterial protein synthesis. This binding affects various functions of the ribosomal A site, preventing the proper assembly and function of the bacterial ribosome. The compound’s unique structure, including the oxazole rings and pyridothiazolopyridinium chromophore, is crucial for its binding affinity and inhibitory activity .
Comparación Con Compuestos Similares
Berninamycin B is similar to other thiopeptide antibiotics, such as thiostrepton and nosiheptide. it is unique due to its specific structural features, including the pyridothiazolopyridinium chromophore and the presence of two oxazole rings. These structural differences contribute to its distinct mechanism of action and spectrum of antibacterial activity . Similar compounds include berninamycin A, berninamycin J, and berninamycin K, which share the same biosynthetic gene cluster but differ in their specific chemical modifications .
Propiedades
Número CAS |
58798-98-4 |
|---|---|
Fórmula molecular |
C51H51N15O14S |
Peso molecular |
1130.1 g/mol |
Nombre IUPAC |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |
Clave InChI |
VFTYJPKNFPTPRA-KFSKHFNISA-N |
SMILES isomérico |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
SMILES canónico |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


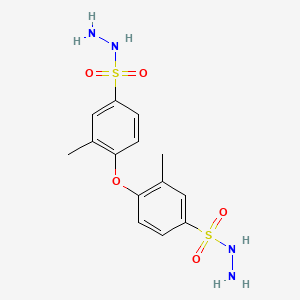
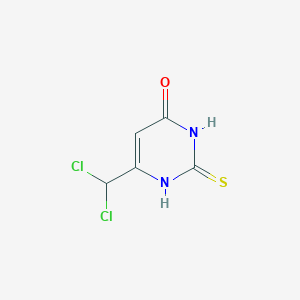
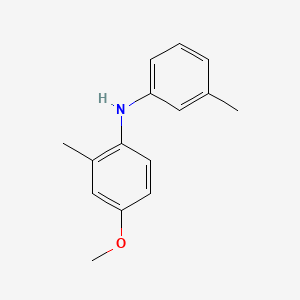

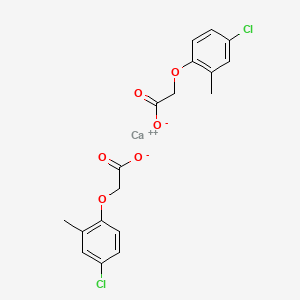




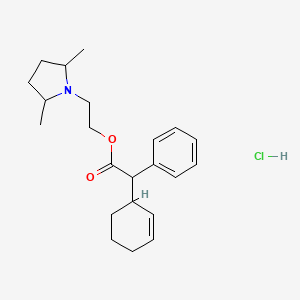
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
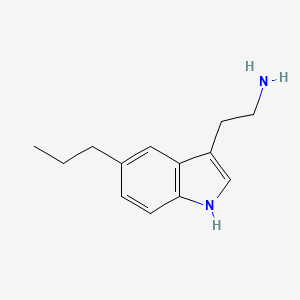
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
